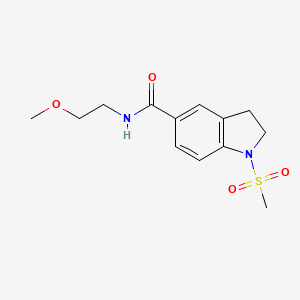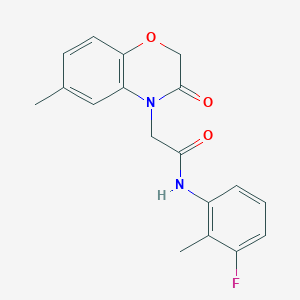
N-(3-methoxyphenyl)-4-(1-piperidinylmethyl)benzamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(1-piperidinylmethyl)benzamide, commonly known as MPWB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
MPWB has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. MPWB has been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Mécanisme D'action
The mechanism of action of MPWB is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and neuroprotection. MPWB has been shown to modulate the activity of the sigma-1 receptor, leading to various physiological effects.
Biochemical and Physiological Effects:
MPWB has been shown to have various biochemical and physiological effects. It has been shown to enhance neuronal survival and protect against neurodegeneration. MPWB has also been shown to modulate neurotransmitter release and regulate ion channel activity. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
MPWB has several advantages for lab experiments. It is relatively easy to synthesize and has a high affinity for the sigma-1 receptor, making it a useful tool for studying the physiological and pathological processes involving this receptor. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and dosing.
Orientations Futures
There are several future directions for the study of MPWB. One potential area of research is its use as a therapeutic agent for various neurodegenerative diseases. Additionally, its potential use as an analgesic and anti-inflammatory agent could be explored further. Further studies could also investigate the effects of MPWB on other sigma receptors and its potential interactions with other drugs.
In conclusion, MPWB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its high affinity for the sigma-1 receptor makes it a useful tool for studying various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-7-5-6-18(14-19)21-20(23)17-10-8-16(9-11-17)15-22-12-3-2-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFVFPIUQDZELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluoro-2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4440287.png)
![3-[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone](/img/structure/B4440288.png)
![methyl [(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B4440295.png)


![N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440341.png)
![ethyl 3-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4440349.png)
![N-[4-(cyanomethyl)phenyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440353.png)
![3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4440357.png)
![N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440374.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4440381.png)

![N-benzyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4440395.png)
![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4440402.png)